molecular formula C25H18ClFIN3O5 B12849214 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B12849214
M. Wt: 621.8 g/mol
InChI Key: MYYFOCHNKBLQMA-RKCFAAOBSA-N
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Description

4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[23-d]pyrimidine is a halogenated nucleoside analog This compound is part of the 7-deazapurine nucleosides family, which are known for their significant biological activities

Preparation Methods

The synthesis of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several steps:

Chemical Reactions Analysis

4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used in the synthesis of other nucleoside analogs and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of diagnostic tools and imaging agents.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids. The fluorine atom in the sugar moiety shifts the sugar conformation, affecting the compound’s interaction with enzymes and nucleic acids. The halogen substituents increase the hydrophobicity and polarizability of the nucleobases, enhancing their biological activity .

Comparison with Similar Compounds

Similar compounds include other halogenated 7-deazapurine nucleosides, such as:

The uniqueness of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine lies in its specific halogenation pattern and the presence of the fluorine-substituted sugar moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18ClFIN3O5

Molecular Weight

621.8 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C25H18ClFIN3O5/c26-21-18-16(28)11-31(22(18)30-13-29-21)23-19(27)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1

InChI Key

MYYFOCHNKBLQMA-RKCFAAOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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